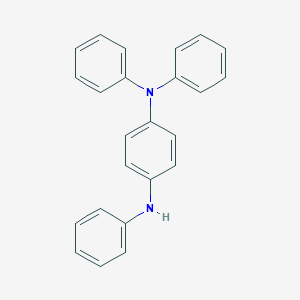

N,N,N'-Triphenyl-p-phenylenediamine

Vue d'ensemble

Description

Synthesis Analysis

N,N,N'-Triphenyl-p-phenylenediamine and its derivatives can be synthesized through condensation reactions involving aromatic diamines and various compounds such as 4-fluoronitrobenzene, followed by catalytic or palladium-catalyzed reduction processes. These methods yield a variety of triphenylamine-containing aromatic polyamides and poly(amine amide)s with remarkable solubility and thermal stability, making them suitable for creating transparent, tough, and flexible films (Liou et al., 2002); (Liou & Chang, 2008).

Molecular Structure Analysis

The molecular structure of N,N,N'-Triphenyl-p-phenylenediamine derivatives demonstrates flexibility and a variety of coordination possibilities, as evidenced by crystallographic studies. These studies show the compound's ability to adopt cisoidal conformations around central phenylenediamine rings, indicating a high degree of structural adaptability for various applications (Daoudi et al., 2003).

Chemical Reactions and Properties

N,N,N'-Triphenyl-p-phenylenediamine and its derivatives undergo various chemical reactions, including electrochemical oxidation, which results in the formation of stable semiquinone and quinone-imine species. These reactions are crucial for the compound's application in electrochromic devices and materials (Santana et al., 2006); (Nematollahi & Maleki, 2009).

Physical Properties Analysis

The physical properties of N,N,N'-Triphenyl-p-phenylenediamine-based polymers are characterized by their excellent solubility in organic solvents, high thermal stability, and the ability to form films with good mechanical properties. These properties are attributed to the structural characteristics of the triphenylamine moiety, which enhances the materials' performance in various applications (Liou et al., 2002).

Chemical Properties Analysis

The chemical properties of N,N,N'-Triphenyl-p-phenylenediamine-based materials, particularly their electrochromic and photophysical behaviors, are significant for their use in electrochromic devices. These materials exhibit reversible electrochemical oxidation processes, leading to strong color changes. This electrochromic behavior, combined with their photophysical properties, makes them suitable for applications requiring high-performance electrochromic materials (Liou & Hsiao, 2005).

Applications De Recherche Scientifique

Application

N,N,N’-Triphenyl-p-phenylenediamine derivatives (PPDs) have been found in tap water . This is significant because human exposure to PPDs may induce hepatotoxicity and altered glycolipid metabolism .

Method of Application

The study analyzed nine PPDs in tap water collected from Hangzhou and Taizhou, China . The concentration of total detected PPDs ranged from 0.29 to 7.9 ng/L .

Results

Seven PPDs were detected in tap water samples from Hangzhou, with N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) being the predominant PPD . Five PPDs were detected in tap water collected from Taizhou, with N-phenyl-N′-cyclohexyl-p-phenylenediamine (CPPD) being the predominant PPD .

Material Science

Application

N,N,N’-Triphenyl-p-phenylenediamine has been used in the synthesis of a novel redox-active poly(N,N′-diphenyl-p-phenylenediamine) (PDPPD) material . This material has been evaluated as a cathode material for dual-ion batteries .

Method of Application

The PDPPD material was obtained via the Buchwald–Hartwig C–N cross-coupling reaction . It has a high density of redox-active amine groups enabling a theoretical specific capacity of 209 mA h g−1 .

Results

The PDPPD //Li batteries showed promising stability reflected in 67% capacity retention after 5000 charge–discharge cycles . A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C .

Battery Technology

Application

N,N,N’-Triphenyl-p-phenylenediamine has been used in the synthesis of a novel redox-active poly(N,N′-diphenyl-p-phenylenediamine) (PDPPD) material . This material has been evaluated as a cathode material for high rate lithium, sodium, and potassium batteries .

Method of Application

The PDPPD material was obtained via the Buchwald–Hartwig C–N cross-coupling reaction . It has a high density of redox-active amine groups enabling a theoretical specific capacity of 209 mA h g−1 .

Results

The PDPPD batteries showed promising stability reflected in 67% capacity retention after 5000 charge–discharge cycles . A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C .

Electrochemical Synthesis

Application

N,N,N’-Triphenyl-p-phenylenediamine, specifically N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), has been used in the electrosynthesis of a wide range of p-phenylenediamine derivatives .

Method of Application

The procedure started with the chemical reaction of TMPD with sodium nitrite to produce N-(2-nitro-4-(dimethylamino)phenyl)-N-methylnitramide (NDPM). The nitro functional group of NDPM was reduced electrochemically to the corresponding amine derivative, N-(2-amino-4-(dimethylamino)phenyl)-N-methylnitramide (ADPM) .

Results

Unlike TMPD2+/TMPD, the voltammetric results of ADPM presented a reversible redox process at low redox potentials . The phenomenon introduces ADPM as an effective compound for the electrochemical synthesis of p-phenylenediamine derivatives in green conditions .

Propriétés

IUPAC Name |

1-N,4-N,4-N-triphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQFHFNWMCLWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941378 | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N'-Triphenyl-p-phenylenediamine | |

CAS RN |

19606-98-5 | |

| Record name | N,N,N'-Triphenyl-4-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'-Triphenyl-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

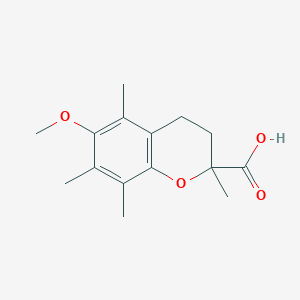

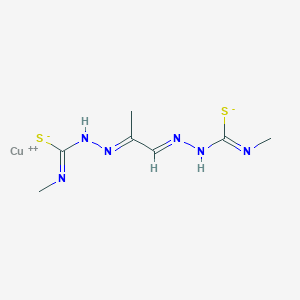

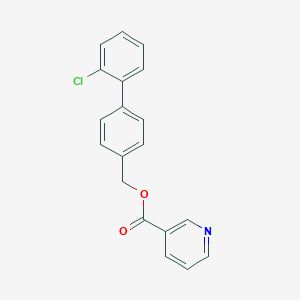

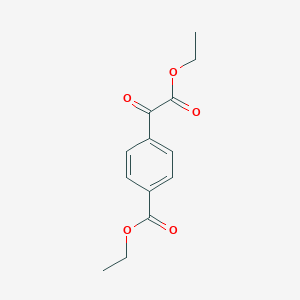

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)